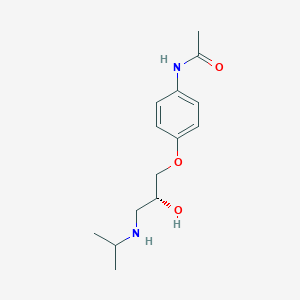
(R)-Practolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Practolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was developed for the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is notable for its selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing heart rate and myocardial contractility without significantly affecting bronchial and vascular smooth muscles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Practolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide.
Reaction Conditions: This intermediate is synthesized through a series of reactions including nitration, reduction, and acylation.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Practolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-Practolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Practolol is used as a model compound to study beta-blocker interactions and the effects of chirality on drug activity.
Biology
In biological research, it serves as a tool to investigate the physiological and biochemical pathways involving beta-adrenergic receptors.
Medicine
Medically, ®-Practolol is used to manage cardiovascular conditions. It helps in reducing heart rate, controlling arrhythmias, and managing hypertension.
Industry
In the pharmaceutical industry, ®-Practolol is used in the development of new beta-blockers and related cardiovascular drugs.
Mécanisme D'action
®-Practolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are those regulating cardiac output and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
®-Practolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on bronchial and vascular smooth muscles. This selectivity reduces the risk of bronchospasm, making it safer for patients with respiratory conditions.
Propriétés
Numéro CAS |
37936-66-6 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m1/s1 |
Clé InChI |
DURULFYMVIFBIR-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)C)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
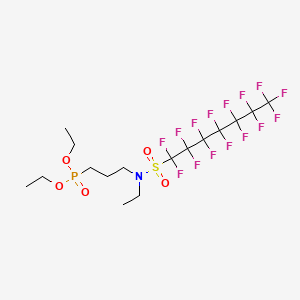
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
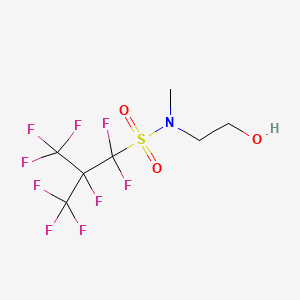
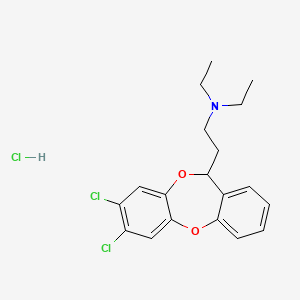
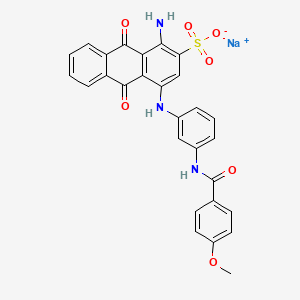
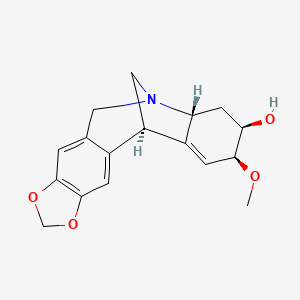
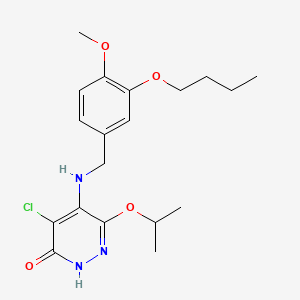
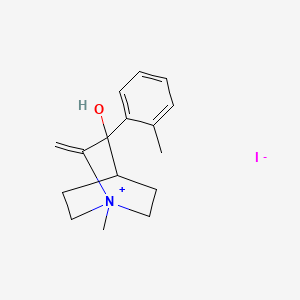
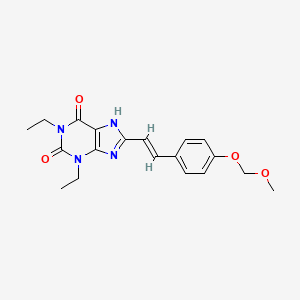
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
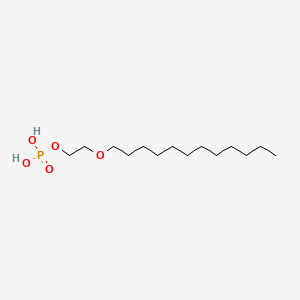
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
